molecular formula C15H12FNO4 B12542062 N-(4-Fluoro-3-phenoxybenzoyl)glycine CAS No. 674773-69-4

N-(4-Fluoro-3-phenoxybenzoyl)glycine

Cat. No.: B12542062
CAS No.: 674773-69-4
M. Wt: 289.26 g/mol
InChI Key: FKBUSSNFHYRRPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-phenoxybenzoyl)glycine typically involves the reaction of 4-fluoro-3-phenoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-phenoxybenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-Fluoro-3-phenoxybenzoyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-phenoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to interact with the human estrogen receptor, although its activity is significantly lower than that of natural estrogens .

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzoic acid: A structurally related compound that also contains a phenoxy group but lacks the fluoro substituent.

    4-Fluoro-3-phenoxybenzoic acid: Similar to N-(4-Fluoro-3-phenoxybenzoyl)glycine but without the glycine moiety.

Uniqueness

This compound is unique due to the presence of both the fluoro and phenoxy groups, as well as the glycine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

674773-69-4

Molecular Formula

C15H12FNO4

Molecular Weight

289.26 g/mol

IUPAC Name

2-[(4-fluoro-3-phenoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C15H12FNO4/c16-12-7-6-10(15(20)17-9-14(18)19)8-13(12)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

FKBUSSNFHYRRPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)NCC(=O)O)F

Origin of Product

United States

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